molecular formula C11H15IO B13289143 {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

Cat. No.: B13289143
M. Wt: 290.14 g/mol
InChI Key: ZIIKKWGOTOBFEI-UHFFFAOYSA-N
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Description

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15IO It is characterized by the presence of an iodo group attached to a benzene ring through a 2-methylpropan-2-yloxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-iodo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of benzyl alcohol, benzyl cyanide, or benzylamine.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of toluene.

Scientific Research Applications

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. Additionally, the benzene ring can engage in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene is unique due to the combination of its iodo group, benzene ring, and 2-methylpropan-2-yloxy linker.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

(1-iodo-2-methylpropan-2-yl)oxymethylbenzene

InChI

InChI=1S/C11H15IO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

ZIIKKWGOTOBFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OCC1=CC=CC=C1

Origin of Product

United States

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